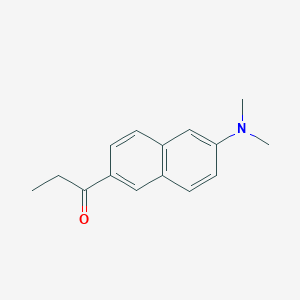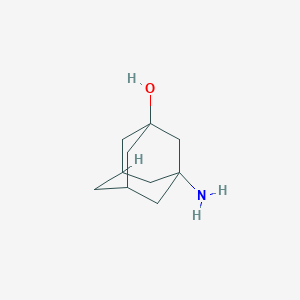![molecular formula C9H10N2S B132079 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione CAS No. 149530-79-0](/img/structure/B132079.png)
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione, also known as DMBIT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DMBIT has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as an anticancer agent is not fully understood. However, it has been suggested that 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione induces apoptosis in cancer cells by activating the caspase pathway. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemische Und Physiologische Effekte
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been shown to have antioxidant and anti-inflammatory effects. It has been suggested that 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione can scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has several advantages as a research tool. It is easy to synthesize and can be obtained in high yields. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione is also stable under normal laboratory conditions. However, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione also has a low melting point, which can make it difficult to handle at high temperatures.
Zukünftige Richtungen
There are several future directions for the study of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione. One potential direction is the synthesis of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione derivatives with improved solubility and stability. Another direction is the study of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a potential therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a fluorescent probe for the detection of other biomolecules such as proteins and nucleic acids could be explored.
In conclusion, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione as a research tool and therapeutic agent.
Synthesemethoden
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione can be synthesized through a one-pot reaction involving the condensation of 2-mercaptobenzimidazole and acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the desired product.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and medicinal chemistry. In the field of organic electronics, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
149530-79-0 |
|---|---|
Produktname |
1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione |
Molekularformel |
C9H10N2S |
Molekulargewicht |
178.26 g/mol |
IUPAC-Name |
3,6-dimethyl-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-8-7(5-6)10-9(12)11(8)2/h3-5H,1-2H3,(H,10,12) |
InChI-Schlüssel |
NUQZVIXXDIASPQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=S)N2)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=S)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



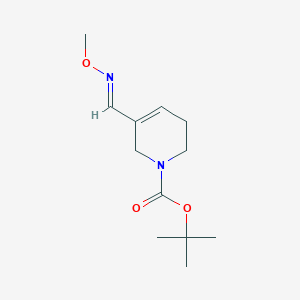
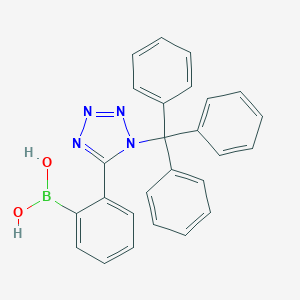
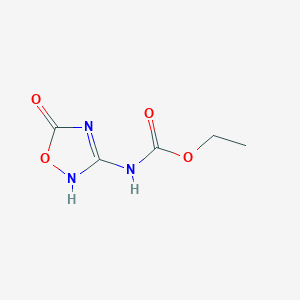
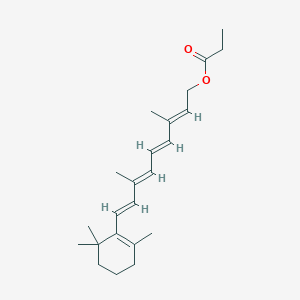

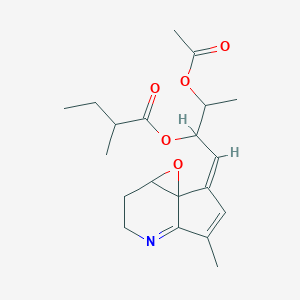
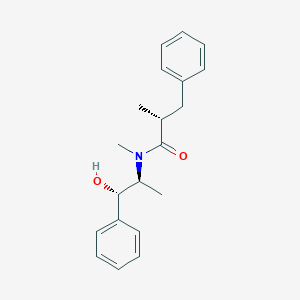
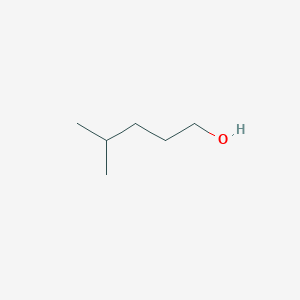
![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
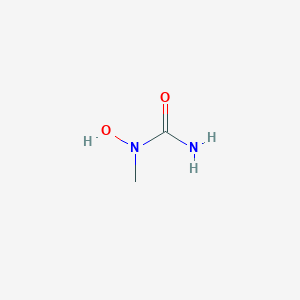
![Imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B132018.png)

